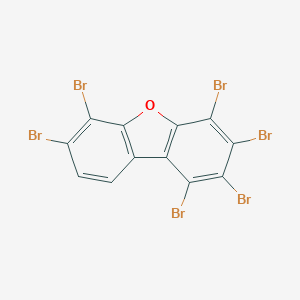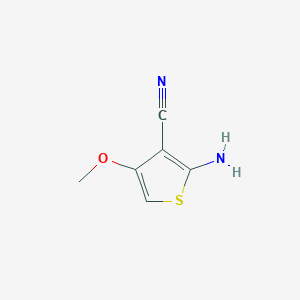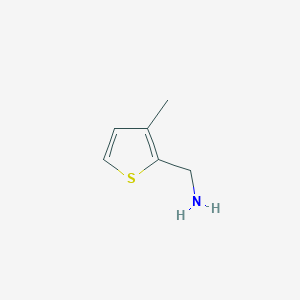
5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate), also known as dTTP, is a nucleotide that plays a crucial role in DNA synthesis. It is involved in the replication of DNA, which is essential for cell division and growth.
Wirkmechanismus
DTTP is incorporated into DNA during DNA synthesis. It is added to the growing DNA strand by DNA polymerase, which catalyzes the formation of phosphodiester bonds between adjacent nucleotides. Once incorporated into DNA, 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) forms hydrogen bonds with adenine, which helps to stabilize the DNA double helix.
Biochemical and Physiological Effects:
5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) plays a crucial role in DNA synthesis, which is essential for cell division and growth. It is also involved in the repair of damaged DNA. Deficiencies in 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) can lead to DNA damage, which can result in cell death or mutations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) in lab experiments is its stability. It is a stable molecule that can be stored for long periods without degradation. Another advantage is its availability. 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) is readily available from commercial sources. One limitation of using 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) in lab experiments is its cost. It is more expensive than other nucleotides, which can be a limiting factor for some experiments.
Zukünftige Richtungen
There are several future directions for research involving 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate). One area of research is the development of new methods for DNA sequencing and PCR. Another area of research is the use of 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) in the development of new drugs that target DNA synthesis. Additionally, research is needed to further understand the role of 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) in DNA repair and the development of cancer.
Synthesemethoden
The synthesis of 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) is a complex process that involves several steps. The first step is the synthesis of thymidine, which is accomplished by reacting thymine with deoxyribose. The second step involves the phosphorylation of thymidine to produce thymidine monophosphate (TMP). The third step is the addition of two more phosphate groups to TMP to produce 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate).
Wissenschaftliche Forschungsanwendungen
DTTP has several scientific research applications, including DNA sequencing, polymerase chain reaction (PCR), and DNA labeling. In DNA sequencing, 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) is used as one of the four nucleotides that make up DNA. PCR is a technique used to amplify DNA, and 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) is one of the four nucleotides used in this process. DNA labeling involves the attachment of a fluorescent dye to 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate), which allows for the visualization of DNA.
Eigenschaften
CAS-Nummer |
106094-52-4 |
|---|---|
Molekularformel |
C10H19N2O16P3 |
Molekulargewicht |
516.18 g/mol |
IUPAC-Name |
[[(2R,3S,5S)-5-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H19N2O16P3/c1-10(17)7(14)11-9(16)12(8(10)15)6-2-4(13)5(26-6)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-6,8,13,15,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,11,14,16)(H2,18,19,20)/t4-,5+,6-,8?,10?/m0/s1 |
InChI-Schlüssel |
IJWFNGSBJBRLIA-IKGVZUFCSA-N |
Isomerische SMILES |
CC1(C(N(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O |
SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O |
Synonyme |
dTTP-GLY thymidine glycol 5'-triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)





